Lipophilicity Superiority Over the Tetrahydropyran Analog: A >1.9 logP Unit Shift
The free base of the target compound, thian-4-ylhydrazine, exhibits a computed logP of 1.44, whereas the direct oxygen analog (tetrahydro-2H-pyran-4-yl)hydrazine free base has a computed XLogP3 of −0.5 [1][2]. This 1.94 log unit difference corresponds to an approximately 87‑fold higher octanol–water partition coefficient for the sulfur-containing scaffold. The monohydrochloride salt (CAS 337359-79-2) retains this lipophilic advantage, as the protonated hydrazine moiety contributes similarly in both heterocyclic systems.
| Evidence Dimension | Octanol–water partition coefficient (logP) of heterocyclic hydrazine free bases |
|---|---|
| Target Compound Data | Thian-4-ylhydrazine free base: logP = 1.44 |
| Comparator Or Baseline | (Tetrahydro-2H-pyran-4-yl)hydrazine free base: XLogP3 = −0.5 |
| Quantified Difference | ΔlogP = 1.94 (≈87‑fold higher lipophilicity) |
| Conditions | Computed logP values from database entries (ACD/Labs and PubChem XLogP3 algorithms) |
Why This Matters
A >1.9 log unit increase in lipophilicity can substantially improve passive membrane permeability, making the thiopyran scaffold preferable for intracellular target engagement when designing cell-active probes or lead compounds.
- [1] YYBYY. thian-4-ylhydrazine (CAS 683744-65-2). Physical properties: LogP = 1.4365. https://www.yybyy.com/cas/683744-65-2 View Source
- [2] PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. CID 22593898. XLogP3 = −0.5. https://pubchem.ncbi.nlm.nih.gov/compound/22593898 View Source
